A Technical Guide to the Structural Elucidation of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate
A Technical Guide to the Structural Elucidation of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The molecule tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate, a compound featuring a unique combination of a cyclopropyl-substituted imidazole and a tert-butyl carbamate protecting group, presents an interesting case for structural verification. The presence of the imidazole ring, a common scaffold in many pharmaceuticals, combined with the sterically demanding cyclopropyl and tert-butyl groups, necessitates a multi-faceted analytical approach to unambiguously confirm its molecular structure.[1] This guide provides an in-depth, experience-driven walkthrough of the methodologies employed to elucidate and validate the structure of this compound, intended for researchers and professionals in the pharmaceutical and chemical sciences.
Our approach is not merely a sequence of experiments but a logical, self-validating workflow. Each step is designed to provide orthogonal data, building a comprehensive and undeniable body of evidence for the proposed structure. We will delve into the "why" behind each experimental choice, offering insights that go beyond standard operating procedures.
The Elucidation Workflow: A Multi-Technique Strategy
The confirmation of a molecular structure is akin to solving a complex puzzle. A single piece of evidence is rarely sufficient. Therefore, we employ a synergistic workflow that integrates mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultimately, X-ray crystallography for definitive proof.
Caption: A logical workflow for the structural elucidation of a novel small molecule.
Part 1: Foundational Analysis - Mass Spectrometry
Expertise & Experience: Before delving into the intricate details of atomic connectivity, we must first confirm the most fundamental properties: molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Its accuracy allows us to distinguish between isobaric compounds, providing a high degree of confidence in the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A 1 mg/mL solution of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is prepared in HPLC-grade acetonitrile.
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is used.
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Ionization Mode: Positive ion mode is selected, as the nitrogen atoms in the imidazole ring are readily protonated.
-
Data Acquisition: Data is acquired over a mass range of 50-500 m/z.
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Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined and compared to the theoretical mass calculated for the proposed molecular formula, C₁₁H₁₇N₃O₂.
Expected Data & Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₁H₁₇N₃O₂ | Based on the proposed structure. |
| Theoretical [M+H]⁺ | 224.1399 | Calculated exact mass for C₁₁H₁₈N₃O₂⁺. |
| Observed [M+H]⁺ | 224.1401 ± 0.0005 | A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed elemental composition. |
This initial step is critical; an accurate mass measurement significantly constrains the possibilities for the molecular structure, providing a solid foundation for the subsequent spectroscopic analyses.[2][3]
Part 2: Unraveling the Skeleton - NMR Spectroscopy
Expertise & Experience: With the molecular formula confirmed, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map out the carbon-hydrogen framework and establish connectivity. A suite of NMR experiments is necessary to piece together the structure unambiguously.
Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is employed.
-
Experiments:
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¹H NMR: To identify the number of distinct proton environments and their multiplicities.
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¹³C NMR: To determine the number of unique carbon environments.
-
2D NMR (COSY & HSQC): To establish proton-proton and proton-carbon correlations, respectively.
-
Expected Data & Interpretation
¹H NMR:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | Imidazole C2-H | Aromatic proton on the imidazole ring. |
| ~6.8 | Singlet | 1H | Imidazole C5-H | Aromatic proton on the imidazole ring. |
| ~3.5 | Multiplet | 1H | Cyclopropyl CH | Methine proton on the cyclopropyl ring. |
| ~1.5 | Singlet | 9H | tert-Butyl CH₃ | Nine equivalent protons of the tert-butyl group. |
| ~1.0 | Multiplet | 4H | Cyclopropyl CH₂ | Methylene protons on the cyclopropyl ring. |
| ~8.0 | Broad Singlet | 1H | NH | Carbamate N-H proton; may be broad and exchangeable. |
¹³C NMR:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~155 | C=O | Carbonyl carbon of the carbamate. |
| ~135 | Imidazole C2 | Imidazole ring carbon. |
| ~120 | Imidazole C4 | Imidazole ring carbon. |
| ~115 | Imidazole C5 | Imidazole ring carbon. |
| ~80 | Quaternary C (tert-Butyl) | Quaternary carbon of the tert-butyl group. |
| ~30 | CH (Cyclopropyl) | Methine carbon of the cyclopropyl ring. |
| ~28 | CH₃ (tert-Butyl) | Methyl carbons of the tert-butyl group. |
| ~8 | CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl ring. |
The combination of ¹H and ¹³C NMR provides a detailed picture of the electronic environment of each nucleus.[4][5][6][7][8][9] 2D NMR experiments like COSY and HSQC would further confirm the connectivity between protons and carbons, solidifying the proposed structure.
Part 3: Identifying Key Functionalities - FTIR Spectroscopy
Expertise & Experience: While NMR excels at defining the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid and definitive confirmation of the presence of key functional groups. Its specificity for bond vibrations makes it an excellent orthogonal technique.[10][11][12][13]
Protocol: FTIR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used.
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Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Carbamate |
| ~3100 | C-H Stretch | Imidazole Ring |
| ~2950 | C-H Stretch | Aliphatic (tert-Butyl, Cyclopropyl) |
| ~1700 | C=O Stretch | Carbamate |
| ~1550 | N-H Bend | Carbamate |
| ~1250 | C-N Stretch | Carbamate |
The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the carbamate carbonyl group, while the N-H stretch provides further confirmation.[11][14]
Part 4: The Definitive Proof - Single Crystal X-Ray Crystallography
Expertise & Experience: The spectroscopic data provides compelling evidence, but for an unambiguous, three-dimensional structure, single-crystal X-ray crystallography is the ultimate arbiter.[15][16][17][18][19] This technique determines the precise spatial arrangement of every atom in the molecule, leaving no room for doubt.
Protocol: X-Ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate/hexane mixture). This can be a challenging and time-consuming step.[16]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, and the atomic positions are refined to yield a final, detailed 3D model of the molecule.
Expected Outcome
The successful execution of this experiment will yield a detailed 3D model of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate, confirming the connectivity, bond lengths, bond angles, and overall molecular conformation. This provides the final, irrefutable piece of evidence in our structural elucidation workflow.
Caption: Interrelation of analytical techniques for comprehensive structure elucidation.
Conclusion
The structural elucidation of a novel molecule like tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By logically progressing from foundational mass and compositional analysis to detailed spectroscopic mapping and, finally, to definitive crystallographic confirmation, we can establish the structure with the highest degree of scientific confidence. This self-validating workflow ensures the integrity of the data and provides a robust foundation for any further research or development involving this compound.
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